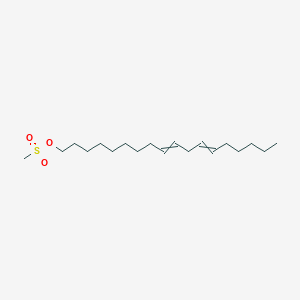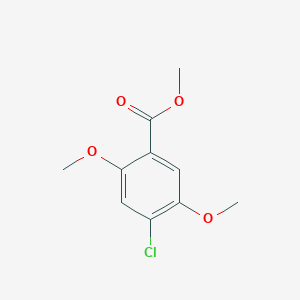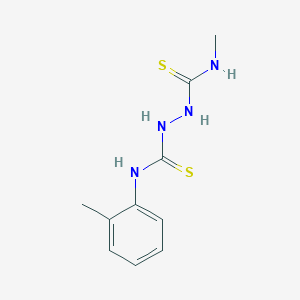![molecular formula C18H19N5O2S B12456517 2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B12456517.png)
2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-氨基-4-苯基-1,2,4-三唑-3-基)硫代]-N-(2-乙氧基苯基)乙酰胺是一种含1,2,4-三唑环的杂环化合物。该化合物因其在医药化学、农业化学和材料科学等领域的潜在应用而受到关注。三唑环的存在赋予其独特的化学性质,使其成为药物发现和其他科学研究的有价值的骨架。
准备方法
合成路线和反应条件
2-[(5-氨基-4-苯基-1,2,4-三唑-3-基)硫代]-N-(2-乙氧基苯基)乙酰胺的合成通常涉及以下步骤:
1,2,4-三唑环的形成: 这可以通过使肼衍生物与二硫化碳反应并随后环化来实现。
苯基的引入: 此步骤涉及用苯基取代三唑环上的氢原子,通常使用苯肼。
硫代基的连接: 硫代基通过使三唑衍生物与含硫醇的化合物反应引入。
乙酰胺部分的形成: 最后一步涉及在碱性条件下使三唑-硫代中间体与2-乙氧基苯乙酰氯反应,形成所需的化合物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高产率和纯度。这可以包括使用催化剂、控制反应条件以及使用重结晶和色谱等纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫代基上,形成亚砜或砜。
还原: 还原反应可以针对三唑环或苯基,导致各种还原衍生物。
取代: 该化合物可以参与亲核取代反应,特别是在乙酰胺部分。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过苯甲酸。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 可以在碱性或酸性条件下使用胺或硫醇等亲核试剂。
主要产物
氧化: 亚砜和砜。
还原: 还原的三唑衍生物。
取代: 各种取代的乙酰胺衍生物。
科学研究应用
2-[(5-氨基-4-苯基-1,2,4-三唑-3-基)硫代]-N-(2-乙氧基苯基)乙酰胺在科学研究中有多种应用:
医药化学: 它可以作为开发具有潜在抗菌、抗真菌和抗癌活性的新药的骨架.
农业化学: 该化合物可用于合成除草剂和杀虫剂等农药.
材料科学: 它用于开发具有独特电子和光学性能的新材料.
作用机制
2-[(5-氨基-4-苯基-1,2,4-三唑-3-基)硫代]-N-(2-乙氧基苯基)乙酰胺的作用机制涉及它与各种分子靶标的相互作用。三唑环可以通过氢键和偶极相互作用与酶和受体结合,导致生物途径的抑制或激活。 苯基和硫代基有助于该化合物的整体结合亲和力和特异性 .
相似化合物的比较
类似化合物
氟康唑: 一种含有三唑环的抗真菌药物。
伏立康唑: 另一种具有三唑部分的抗真菌剂。
曲唑酮: 一种具有三唑结构的抗抑郁药。
独特性
2-[(5-氨基-4-苯基-1,2,4-三唑-3-基)硫代]-N-(2-乙氧基苯基)乙酰胺的独特性在于三唑环与硫代基和乙酰胺基的组合,提供了可用于各种应用的独特化学特征 .
属性
分子式 |
C18H19N5O2S |
|---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19N5O2S/c1-2-25-15-11-7-6-10-14(15)20-16(24)12-26-18-22-21-17(19)23(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,19,21)(H,20,24) |
InChI 键 |
JECCSFBPCGBKTC-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-hydroxy-6-[(E)-2-(1-naphthyl)vinyl]benzoate](/img/structure/B12456440.png)


![4-{4-[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]piperazin-1-yl}phenol](/img/structure/B12456462.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-(2-phenylethyl)benzamide](/img/structure/B12456465.png)
![2,5-dichloro-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12456468.png)

![N'-Methyl-N-[3-(trifluoromethyl)phenyl][(4-isothiocyanatophenyl)methyl]sulfanylmethanimidamide](/img/structure/B12456481.png)
![4-[(2Z)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonic acid](/img/structure/B12456500.png)
![N~2~-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12456507.png)
![3-[(Butanoylcarbamothioyl)amino]-4-chlorobenzoic acid](/img/structure/B12456510.png)
![2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12456527.png)
